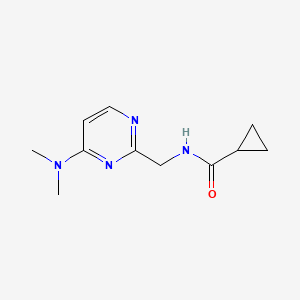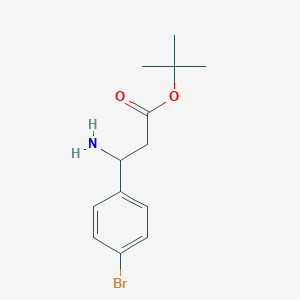
5-Amino-2,3,4-trifluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,3,4-trifluorobenzoic acid is a derivative of benzoic acid with three fluorine substituents and an amino group . It is a white to light yellow crystal powder . It is used in the preparation of benzamide derivatives with potential anti-cancer properties .
Synthesis Analysis
The synthesis of this compound can be achieved through a series of reactions. Starting with 2,3,4-Trifluorobenzoic acid, it is treated with concentrated nitric acid and sulfuric acid to give a nitro compound. This compound is then reduced with hydrogen in the presence of a palladium catalyst to generate 2,3,4-trifluoro-5-aminobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three fluorine atoms, a carboxylic acid group, and an amino group . The presence of fluorine atoms contributes to the acidity of the carboxylic acid group .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be diazotized and chlorinated with copper chloride and hydrochloric acid to produce 5-chloro-2,3,4-trifluorobenzoic acid .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is a white to light yellow crystal powder .Aplicaciones Científicas De Investigación
Continuous Flow Synthesis in Pharmaceutical Industry
5-Amino-2,3,4-trifluorobenzoic acid is recognized as a valuable synthetic intermediate in the pharmaceutical industry. A study outlined a continuous microflow process for the synthesis of a structurally similar compound, 2,4,5-trifluorobenzoic acid, demonstrating the applicability of microflow systems in the efficient and high-yield production of such compounds. This process involves the generation of an unstable aryl-Grignard reagent followed by a reaction with gaseous CO2, highlighting the compound's role in the synthesis of pharmaceutical intermediates (Deng et al., 2015).
Chemical Characterization and Properties
Chemical Structure and Properties
Research on a similar compound, 3-Chloro-2,4,5-trifluorobenzoic acid, has provided insights into the chemical structure and properties of trifluorobenzoic acid derivatives. The study detailed the compound's synthesis and characterized its molecular structure, noting how the carboxyl group is twisted relative to the benzene ring and how the molecules are linked in the crystal via hydrogen bonds, forming centrosymmetric dimers. These structural details contribute to understanding the chemical behavior and potential applications of this compound and its derivatives (Quan & Sun, 2012).
Biomedical Research and Applications
Photodynamic Therapy and Diagnostic Applications
Although not directly about this compound, a study on 5-Aminolevulinic acid, a structurally different compound, sheds light on the biomedical applications of amino acids in photodynamic therapy and diagnostics. The research explored how 5-Aminolevulinic acid is used due to its ability to lead to the accumulation of the photosensitizer protoporphyrin IX in tumor tissues, indicating the potential of related amino acids in medical imaging and treatment (Anderson et al., 2010).
Synthesis and Antitumor Activity of Derivatives
A study on the synthesis and antitumor activity evaluation of novel-fused and spiro heterocycles derived from a 2(3H)-furanone derivative highlights the potential of this compound in the synthesis of compounds with antitumor and antimicrobial activities. The presence of amino groups in the compound made it a valuable precursor for forming fused and spiro heterocycles, some of which showed promising activities in the study, demonstrating the compound's relevance in developing potential anticancer and antimicrobial agents (Abou-Elmagd & Hashem, 2016).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Mecanismo De Acción
Target of Action
It is known that trifluorobenzoic acid derivatives are important intermediates for the synthesis of quinolone-3-carboxylic acid derivatives , which are known for their antibacterial properties .
Mode of Action
The fluorine electron withdrawing groups contribute to the ideal acidity of the carboxylic acid . This property could potentially influence the interaction of 5-Amino-2,3,4-trifluorobenzoic acid with its targets.
Biochemical Pathways
It is known that trifluorobenzoic acid derivatives are used in the synthesis of quinolone-3-carboxylic acid derivatives , which are known to interfere with bacterial DNA replication .
Result of Action
As a derivative of trifluorobenzoic acid, it may share some of the properties of other trifluorobenzoic acid derivatives, which are known to have antibacterial properties .
Análisis Bioquímico
Biochemical Properties
5-Amino-2,3,4-trifluorobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in the synthesis of fluorinated drugs, enhancing their efficacy and stability. The interactions between this compound and biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which contribute to its high binding affinity and specificity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling proteins, leading to alterations in cell function. For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression. Additionally, this compound can impact cellular metabolism by altering the flux of metabolic intermediates, leading to changes in energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to the active sites of enzymes, blocking their activity and preventing substrate binding. This inhibition can result in the downregulation of specific metabolic pathways, leading to changes in cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, it can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, emphasizing the need for careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. It can undergo deamination and decarboxylation reactions, leading to the formation of intermediate compounds that participate in further biochemical reactions. These metabolic pathways are crucial for the compound’s bioactivity and its impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which determine its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles or compartments within the cell through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
5-amino-2,3,4-trifluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBTXBZKLHORRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1N)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aR,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/no-structure.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2641159.png)

![4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2641161.png)



![5-((2,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641165.png)


![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)

